Benazolin-potassium
Overview
Description
Benazolin-potassium is the potassium salt of benazolin, a compound primarily used as a post-emergence herbicide for controlling annual weeds in crops . It is known for its role as a synthetic auxin, which mimics natural plant hormones to regulate growth . The chemical formula for this compound is C₉H₅ClKNO₃S, and it has a molecular weight of 281.759 g/mol .
Preparation Methods
Benazolin-potassium can be synthesized through various methods. One common synthetic route involves the reaction of benazolin with potassium hydroxide. The reaction typically occurs in an aqueous medium, where benazolin is dissolved and then reacted with potassium hydroxide to form this compound . Industrial production methods often involve large-scale synthesis in controlled environments to ensure purity and yield.
Chemical Reactions Analysis
Benazolin-potassium undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. This compound can be oxidized to form various oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reduction of this compound can lead to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Benazolin-potassium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of herbicide action and degradation.
Medicine: While not directly used in medicine, its mechanism of action provides insights into hormone regulation and potential therapeutic applications.
Mechanism of Action
It binds to auxin receptors in plants, leading to the activation of specific gene expression pathways that regulate growth and development . This results in the uncontrolled growth of weeds, ultimately leading to their death.
Comparison with Similar Compounds
Benazolin-potassium is unique among herbicides due to its specific mode of action as a synthetic auxin. Similar compounds include:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin used as a herbicide.
Dicamba: A benzoic acid derivative used for broadleaf weed control.
MCPA (2-Methyl-4-chlorophenoxyacetic acid): Similar to 2,4-D, used for controlling broadleaf weeds.
This compound stands out due to its specific chemical structure and its effectiveness in controlling a wide range of annual weeds.
Properties
IUPAC Name |
potassium;2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S.K/c10-5-2-1-3-6-8(5)11(4-7(12)13)9(14)15-6;/h1-3H,4H2,(H,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAQOPQXUNGRCM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N(C(=O)S2)CC(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClKNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217686 | |
Record name | Benazolin-potassium [ISO] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50217686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67338-65-2 | |
Record name | Benazolin-potassium [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067338652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benazolin-potassium [ISO] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50217686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 4-chloro-2-oxo-2H-benzothiazole-3-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.574 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENAZOLIN-POTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XI83YB12B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the phytotoxicity of benazolin potassium salt to chickweed compare to its effects on white clover and perennial ryegrass?
A2: The research indicates that benazolin potassium salt exhibits a degree of selectivity in its herbicidal action. While effective against chickweed, the study found that the addition of ammonium sulfate and oil additives did not significantly affect the phytotoxicity of benazolin potassium salt to white clover (Trifolium repens) and perennial ryegrass (Lolium perenne). This suggests that these species may possess inherent resistance mechanisms against the herbicide, potentially related to their ability to degrade it. []
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